molecular formula C13H18FNO3 B14360124 N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide CAS No. 92573-91-6

N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide

Cat. No.: B14360124
CAS No.: 92573-91-6
M. Wt: 255.28 g/mol
InChI Key: WNNRBLWYVKWMIM-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylacetamide in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in oxidative stress pathways, providing neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for further research and development.

Properties

CAS No.

92573-91-6

Molecular Formula

C13H18FNO3

Molecular Weight

255.28 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide

InChI

InChI=1S/C13H18FNO3/c1-9(16)15(2)8-11(14)10-5-6-12(17-3)13(7-10)18-4/h5-7,11H,8H2,1-4H3

InChI Key

WNNRBLWYVKWMIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC(C1=CC(=C(C=C1)OC)OC)F

Origin of Product

United States

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